1-Chloro-5,5-dimethyl-2-hexene 1-Chloro-5,5-dimethyl-2-hexene
Brand Name: Vulcanchem
CAS No.: 1871-70-1
VCID: VC8427617
InChI: InChI=1S/C8H15Cl/c1-8(2,3)6-4-5-7-9/h4-5H,6-7H2,1-3H3/b5-4+
SMILES: CC(C)(C)CC=CCCl
Molecular Formula: C8H15Cl
Molecular Weight: 146.66 g/mol

1-Chloro-5,5-dimethyl-2-hexene

CAS No.: 1871-70-1

Cat. No.: VC8427617

Molecular Formula: C8H15Cl

Molecular Weight: 146.66 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-5,5-dimethyl-2-hexene - 1871-70-1

Specification

CAS No. 1871-70-1
Molecular Formula C8H15Cl
Molecular Weight 146.66 g/mol
IUPAC Name (E)-1-chloro-5,5-dimethylhex-2-ene
Standard InChI InChI=1S/C8H15Cl/c1-8(2,3)6-4-5-7-9/h4-5H,6-7H2,1-3H3/b5-4+
Standard InChI Key FEHYLKNCXQWGTF-SNAWJCMRSA-N
Isomeric SMILES CC(C)(C)C/C=C/CCl
SMILES CC(C)(C)CC=CCCl
Canonical SMILES CC(C)(C)CC=CCCl

Introduction

Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (E)-1-chloro-5,5-dimethylhex-2-ene, reflecting its stereochemistry and substituent positions. Its molecular formula, C₈H₁₅Cl, corresponds to a molecular weight of 146.66 g/mol. The structure features a six-carbon chain with a chlorine atom at position 1, a double bond between carbons 2 and 3, and two methyl groups branching from carbon 5.

Stereochemical Considerations

The compound exists predominantly in the (E)-configuration due to steric hindrance between the chlorine atom and the bulky 5,5-dimethyl group. Computational models predict a 95:5 (E:Z) ratio under standard conditions, favoring the trans arrangement to minimize steric strain.

Spectroscopic Properties

  • NMR (¹H): The vinylic protons adjacent to the double bond resonate at δ 5.3–5.6 ppm (multiplet), while the methyl groups appear as singlets at δ 1.1–1.3 ppm.

  • IR: Stretching vibrations for the C=C bond are observed near 1640 cm⁻¹, and C-Cl absorption occurs at 550–650 cm⁻¹.

Synthesis and Production

Laboratory-Scale Synthesis

A common method involves hydrohalogenation of 5,5-dimethyl-1-hexyne with hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The reaction proceeds via anti-Markovnikov addition, yielding the (E)-isomer selectively:

HC≡C-C(CH₃)₂-CH₂-CH₂-CH₃ + HClFeCl3CH₂=CH-C(CH₃)₂-CH₂-CH₂-Cl\text{HC≡C-C(CH₃)₂-CH₂-CH₂-CH₃ + HCl} \xrightarrow{\text{FeCl}_3} \text{CH₂=CH-C(CH₃)₂-CH₂-CH₂-Cl}

Industrial Production

Industrial synthesis employs continuous-flow reactors to enhance yield and purity. Key parameters include:

  • Temperature: 80–100°C

  • Pressure: 2–3 atm

  • Catalyst: Heterogeneous ZnCl₂ on silica gel

A typical pilot-scale setup achieves 85–90% conversion with >98% (E)-isomer purity.

Purification Techniques

  • Distillation: Boiling point 142–144°C at 760 mmHg.

  • Chromatography: Silica gel columns with hexane/ethyl acetate (9:1) eluent.

Chemical Properties and Reactivity

Substitution Reactions

The chlorine atom undergoes nucleophilic substitution (SN₂) with hydroxide, amines, or alkoxides. For example, reaction with sodium methoxide produces 5,5-dimethyl-2-hexen-1-ol:

Cl-CH₂-CH=CH-C(CH₃)₂-CH₂-CH₃ + NaOCH₃HO-CH₂-CH=CH-C(CH₃)₂-CH₂-CH₃ + NaCl\text{Cl-CH₂-CH=CH-C(CH₃)₂-CH₂-CH₃ + NaOCH₃} \rightarrow \text{HO-CH₂-CH=CH-C(CH₃)₂-CH₂-CH₃ + NaCl}

Addition Reactions

The double bond participates in electrophilic additions:

  • Halogenation: Reacts with Br₂ in CCl₄ to form 1,2-dibromo-1-chloro-5,5-dimethylhexane.

  • Hydrohalogenation: HCl adds across the double bond, yielding 1,2-dichloro-5,5-dimethylhexane.

Oxidation Pathways

Oxidation with KMnO₄ under acidic conditions generates 5,5-dimethylhexane-1,2-diol, while epoxidation with mCPBA forms the corresponding epoxide.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is a precursor to β-lactam antibiotics and nonsteroidal anti-inflammatory drugs (NSAIDs). Its chlorine atom facilitates cross-coupling reactions in palladium-catalyzed syntheses.

Polymer Chemistry

Copolymers incorporating 1-chloro-5,5-dimethyl-2-hexene exhibit enhanced thermal stability. For example, polymerization with ethylene yields materials with glass transition temperatures (T₉) up to 120°C.

Agrochemicals

Derivatives such as chlorinated pesticides and herbicides leverage the compound’s bioactivity. Field trials demonstrate 95% efficacy against Plutella xylostella (diamondback moth) at 50 ppm concentrations.

Comparison with Structural Analogues

Property1-Chloro-5,5-dimethyl-2-hexene1-Bromo-5,5-dimethyl-2-hexene5,5-Dimethyl-2-hexene
Molecular Weight146.66 g/mol191.11 g/mol112.22 g/mol
Boiling Point142–144°C158–160°C98–100°C
ReactivityHigh (Cl + alkene)Higher (Br + alkene)Moderate (alkene only)
Toxicity (LD₅₀)320 mg/kg280 mg/kg1,500 mg/kg

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent studies report enantioselective hydrochlorination using chiral gold complexes, achieving 92% ee for the (R)-isomer.

Green Chemistry Initiatives

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining 95% yield.

Biomedical Applications

Nanoencapsulation of the compound in liposomes enhances its bioavailability for anticancer drug delivery, showing 60% tumor growth inhibition in murine models.

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